

# Application Notes and Protocols: The Role of Bitartrate in Modern Electroplating Techniques

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## Compound of Interest

Compound Name: **Bitartrate**

Cat. No.: **B1229483**

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## Introduction

**Bitartrate**, the potassium acid salt of tartaric acid, and its related tartrate salts are increasingly utilized in electroplating formulations.<sup>[1]</sup> These compounds serve as effective complexing agents, facilitating the controlled deposition of metal ions onto a substrate.<sup>[2][3][4]</sup> Their application is particularly significant in the development of environmentally benign plating baths, offering a viable alternative to traditional cyanide-based electrolytes.<sup>[5][6]</sup> The primary functions of **bitartrate** and tartrates in electroplating include stabilizing metal ions in solution, controlling the rate of deposition, and influencing the morphology and properties of the final metallic coating.<sup>[2][4]</sup>

## Application Notes

### Copper Electroplating

**Bitartrate** and tartrate compounds are employed in both acidic and alkaline copper electroplating baths. In non-cyanide alkaline copper plating, they act as complexing agents to keep copper ions in solution at higher pH values, preventing their precipitation as hydroxides.<sup>[6]</sup> This allows for the deposition of a smooth and adherent copper layer.<sup>[2]</sup> Studies have shown that the presence of **bitartrate** ions in an acidic copper sulfate bath influences the electrodeposition process, which is primarily diffusion-controlled.<sup>[5]</sup> The concentration of **bitartrate** can be adjusted to modify the kinetics of the deposition process.

### Tin and Tin-Alloy Electroplating

In acidic tin electroplating, tartaric acid is used as an additive to enhance the stability of the plating bath.<sup>[7]</sup> It helps to prevent the oxidation of stannous ions to stannic ions, which can otherwise lead to the formation of sludge and reduce the efficiency of the process.<sup>[7]</sup> Tartrates are also used as complexing agents in the electrodeposition of tin alloys, where they help to control the co-deposition of the different metal ions, thereby determining the composition and properties of the resulting alloy coating.<sup>[4]</sup>

## Gold and Gold-Alloy Electroplating

Tartrate salts are utilized in both neutral and alkaline gold plating baths.<sup>[8]</sup> They form stable complexes with gold ions, which is crucial for achieving a uniform and high-purity gold deposit, a requirement in applications such as the semiconductor industry.<sup>[8]</sup> In some formulations for immersion gold plating, potassium sodium tartrate or tartaric acid can act as a reducing compound.<sup>[9]</sup>

## Alloy Electroplating

The use of tartrates as complexing agents is critical in the electrodeposition of various alloys, such as copper-nickel (Cu-Ni).<sup>[4]</sup> By forming complexes with the different metal ions in the electrolyte, tartrates help to bring their deposition potentials closer together. This allows for the simultaneous deposition of the metals to form an alloy with the desired composition and properties. The morphology of the electrodeposited alloy can be significantly influenced by the presence and concentration of tartrate in the bath.<sup>[4]</sup>

## Data Presentation

Table 1: Composition of a Citrate-Tartrate Dual-Complexing Non-Cyanide Alkaline Copper-Plating Electrolyte

Component	Concentration per Liter
Copper Sulfate	29-32 g
Sodium Citrate	110-147 g
Sodium Potassium Tartrate	40-50 g
Potassium Nitrate	6-8 g
Sodium Bicarbonate	8-12 g
Nicotinic Acid	0.5-1.5 g
Polyethylene Glycol	0.1-0.2 g
Polyethyleneimine	1-1.5 ml
2-Mercapto Benzimidazole	0.84-1.32 mg
Water	Balance

Source: Adapted from a non-cyanide alkaline copper-plating electrolyte formulation.[6]

Table 2: Composition of an Electroless Copper Plating Bath with Potassium Sodium Tartrate

Component	Optimal Concentration
CuSO <sub>4</sub>	16 g/L
HCHO	5 mL/L
NaKC <sub>4</sub> H <sub>4</sub> O <sub>6</sub> (Potassium Sodium Tartrate)	30 g/L
Na <sub>2</sub> EDTA	20 g/L
α, α'-Dipyridyl	25 mg/L
K <sub>4</sub> Fe(CN) <sub>6</sub>	25 mg/L
PEG-1000	1 g/L
Operating Parameter	Value
pH	12.5-13.0
Temperature	50°C

Source: This table outlines the optimal conditions for an electroless copper plating system using a dual-complexing agent system.[10]

Table 3: Operating Conditions for Copper Electrodeposition in a **Bitartrate**-Containing Bath

Parameter	Value
Copper Salt (e.g., Cu(NO <sub>3</sub> ) <sub>2</sub> )	0.001 M
Potassium Bitartrate (KHT)	0.005 M, 0.01 M, or 0.015 M
pH	3.5
Potential Range (for cyclic voltammetry)	-0.160 V to 0.200 V

Source: These conditions were used to study the influence of **bitartrate** ion concentration on copper electrodeposition.[5]

## Experimental Protocols

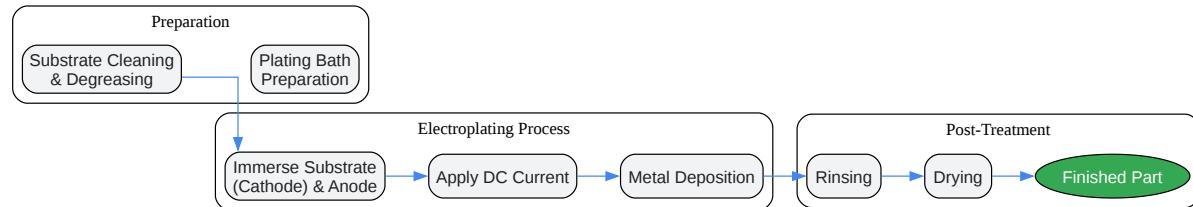
## Protocol 1: Preparation and Operation of a Non-Cyanide Alkaline Copper-Plating Bath

1. Bath Preparation: a. Fill a clean plating tank with approximately 80% of the required volume of deionized water. b. Sequentially dissolve the following components while stirring: sodium citrate, sodium potassium tartrate, potassium nitrate, and sodium bicarbonate. c. In a separate container, dissolve the copper sulfate in a small amount of deionized water and add it to the main tank with continuous stirring. d. Add the nicotinic acid, polyethylene glycol, polyethyleneimine, and 2-mercapto benzimidazole. e. Add deionized water to reach the final volume. f. Adjust the pH of the solution to the desired alkaline range using an appropriate buffer if necessary.
2. Electroplating Procedure: a. Prepare the steel substrate by cleaning and degreasing it thoroughly. b. Immerse the cleaned substrate (cathode) and a suitable anode (e.g., copper) into the plating bath. c. Connect the electrodes to a DC power supply. d. Apply the desired current density and plate for the required duration to achieve the target coating thickness. e. After plating, remove the substrate, rinse it with deionized water, and dry it.

## Protocol 2: Electroless Copper Plating on a Non-Conductive Substrate

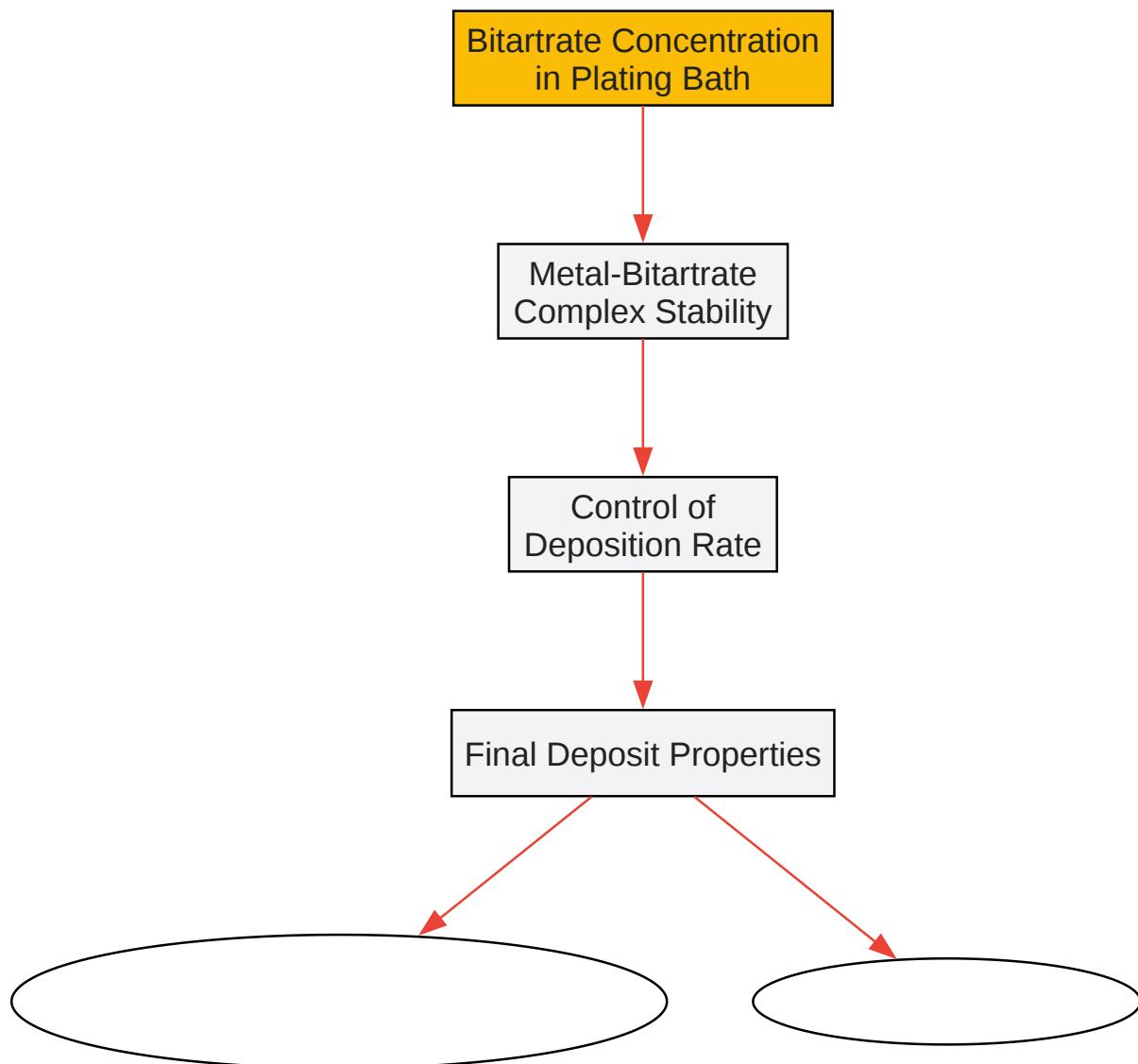
1. Substrate Pre-treatment: a. Clean the substrate to remove any contaminants. b. Etch the surface to create a suitable micro-roughness for adhesion. c. Sensitize the surface using a solution of a reducing agent (e.g., stannous chloride). d. Activate the surface by immersing it in a solution containing a catalytic metal (e.g., palladium chloride).
2. Plating Bath Preparation: a. Prepare the electroless copper plating solution according to the concentrations provided in Table 2. b. Heat the solution to the optimal operating temperature of 50°C. c. Adjust the pH to between 12.5 and 13.0.
3. Plating Process: a. Immerse the activated substrate into the heated electroless plating bath. b. The deposition of copper will begin spontaneously on the activated surface. c. Keep the substrate in the bath until the desired copper thickness is achieved. The plating rate is approximately 0.102 mg/min under optimal conditions.[\[10\]](#) d. Remove the plated part, rinse thoroughly with deionized water, and dry.

## Visualizations



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Caption: General workflow for an electroplating process.

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